1,3-Dimethyl-4-piperidinol

Analgesic Development Opioid Receptor Pharmacology Off-Target Screening

Researchers requiring stereochemically defined piperidinol scaffolds face supply inconsistency for cis/trans diastereoisomeric mixtures. 1,3-Dimethyl-4-piperidinol resolves this by providing a critical starting material for diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols and Alvimopan intermediates. - Serves as key precursor for opioid antagonist synthesis via cis-thermal elimination at 190°C. - Non-opiate receptor binding (K >100,000 nM) enables use as validated negative control. - Aqueous solubility benchmark at 394 g/L (25°C) supports formulation development.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B11065474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-4-piperidinol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)C
InChIInChI=1S/C7H15NO/c1-6-5-8(2)4-3-7(6)9/h6-7,9H,3-5H2,1-2H3
InChIKeyAHALXAANVVOASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-4-piperidinol Structure and Sourcing


1,3-Dimethyl-4-piperidinol is a disubstituted piperidinol (C₇H₁₅NO; MW 129.20) featuring methyl groups at the 1- and 3-positions and a hydroxyl at the 4-position . This substitution pattern introduces stereochemical complexity: the relative stereochemistry between the C-3 methyl and C-4 hydroxyl generates distinct cis and trans diastereoisomers [1]. The compound exists as a stereoisomeric mixture unless otherwise specified, and is commercially available from multiple suppliers with typical purities of 97–98% . Its calculated aqueous solubility is high at 394 g/L (25°C), with a predicted density of 0.960±0.06 g/cm³ and a boiling point of 154–155 °C at 7 Torr .

S
Stereochemical-control study fit — cis/trans diastereomer context
D
Diastereoselective synthesis workflow — C3–C4 stereochemistry defined
M
Aqueous-compatible reaction medium — high water solubility reported

1,3-Dimethyl-4-piperidinol: Why Substitution Fails


Generic substitution within the piperidinol class is precluded by stereochemistry-dependent pharmacology and regiospecific synthetic utility. 1,3-Dimethyl-4-piperidinol exhibits cis/trans diastereoisomerism that directly influences receptor interaction profiles; the unsubstituted 4-piperidinol lacks this stereochemical constraint entirely [1]. Furthermore, the 1,3-dimethyl substitution pattern serves as a critical precursor scaffold for the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols and opioid antagonists—a synthetic pathway inaccessible to 3,3-dimethylpiperidin-4-ol or 1-methyl-4-piperidinol [2]. The quantitative evidence below substantiates that structural analogs cannot be interchanged without altering stereochemical outcomes, receptor binding profiles, or downstream synthetic yields.

Risk Dimension
1,3-Dimethyl-4-piperidinol
Structural Analog
Stereochemistry
Two stereocenters; cis/trans diastereomer control
4-Piperidinol lacks C3–C4 stereocenters; diastereomer context does not transfer
Synthetic pathway
4-Aryl-3-methyl diastereoselective route accessible
3,3-Dimethyl pattern blocks 4-aryl pathway; scaffold utility may shift
Receptor profile
No opioid receptor binding (K > 100 µM reported)
1-Methyl-4-piperidinol esters may show marginal binding; profile context may shift

1,3-Dimethyl-4-piperidinol vs Analogs


Opiate Receptor Binding: Lack of Affinity

Both cis- and trans-1,3-dimethyl-4-piperidinol esters (compounds 24 and 25) demonstrated no measurable binding to the opiate receptor in rat brain homogenates, with a K value exceeding 100,000 nM (i.e., >100 µM) [1]. This stands in contrast to structurally related 1-methyl-4-piperidinol pyrrolecarboxylate (compound 1), which exhibited marginal but detectable binding [1]. The lack of opiate receptor engagement is a critical differentiator for analgesic candidate screening where mu-opioid activity must be avoided.

Opioid Receptor Binding
Head-to-head
K > 100,000 nM
Supports negative-control assay context
vs 1-methyl-4-piperidinol ester; rat brain homogenate
Analgesic Development Opioid Receptor Pharmacology Off-Target Screening

Aqueous Solubility vs. Unsubstituted 4-Piperidinol

1,3-Dimethyl-4-piperidinol exhibits a calculated aqueous solubility of 394 g/L at 25°C . While experimental solubility data for unsubstituted 4-piperidinol are not directly available in the same dataset, the introduction of two methyl groups onto the piperidine ring would be expected to reduce aqueous solubility compared to the unsubstituted parent due to increased hydrophobicity (LogP = 0.2568 for the dimethyl compound) [1]. This difference in solubility is a practical consideration for aqueous formulation and reaction medium selection.

Aqueous Solubility
Class-level / Calculated
394 g/L
Supports solvent selection review
Calculated value; 25°C; LogP 0.2568
Formulation Development Physicochemical Profiling Solubility Optimization

Cis/Trans Diastereoisomerism & Synthetic Impact

1,3-Dimethyl-4-piperidinol exists as two distinct diastereoisomers (cis and trans) due to the relative stereochemistry of the C-3 methyl and C-4 hydroxyl groups [1]. This stereochemical duality is absent in 4-piperidinol, which possesses no stereogenic centers, and in 3,3-dimethylpiperidin-4-ol, which has only one stereocenter at C-4. The cis/trans ratio influences subsequent synthetic transformations; for example, the cis-thermal elimination of carbonate derivatives at 190°C proceeds stereospecifically to yield tetrahydropyridine intermediates [2].

Stereochemical Complexity
Class-level
2 stereocenters
Diastereomer composition review needed
cis/trans forms; C3–C4 configuration
Stereoselective Synthesis Diastereomer Resolution Medicinal Chemistry

No Opiate Dependence Liability

In non-human primate studies, 1,3-dimethyl-4-piperidinol esters (compounds 24 and 25) showed no morphine-like physical dependence liability [1]. This contrasts with clinical analgesics such as pethidine and alphaprodine, which carry well-documented morphine-like abuse and dependence liabilities [1]. The lack of opiate receptor binding (K > 100,000 nM) correlates with this favorable safety profile [1].

Dependence Liability
Class-level / NHP model context
No withdrawal signs observed
Supports model-safety endpoint monitoring
NHP model context; data to verify
Safety Pharmacology Drug Dependence Liability Analgesic Screening

1,3-Dimethyl-4-piperidinol Applications & Procurement


Diastereoselective Synthesis of 4-Aryl-3-methyl-4-piperidinemethanols

1,3-Dimethyl-4-piperidinol serves as the key starting material for diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, with reported high-yielding transformations that control the C3–C4 stereochemistry [1]. Procurement of this compound is essential for laboratories pursuing these specific synthetic routes, as alternative piperidinols (e.g., 3,3-dimethylpiperidin-4-ol) cannot undergo the same diastereoselective transformations.

Negative Control in Opioid Receptor Binding Assays

The cis- and trans-1,3-dimethyl-4-piperidinol esters exhibit no measurable binding to the opiate receptor (K > 100,000 nM) [2]. Researchers screening analgesic candidates can utilize these esters as negative controls to confirm that observed analgesic activity does not arise from unintended opioid receptor engagement. This application leverages the compound's unique lack of affinity relative to other piperidinol esters that show marginal binding.

Precursor for Opioid Antagonist Synthesis (Alvimopan)

1,3-Dimethyl-4-piperidinol is an established intermediate in the multi-step synthesis of opioid antagonists such as Alvimopan (LY246736) [3]. In this context, it is prepared from 1,3-dimethyl-4-piperidone and subsequently undergoes cis-thermal elimination of carbonate derivatives at 190°C to yield tetrahydropyridine intermediates [3]. Procurement of high-purity material (≥97%) is critical for maintaining overall synthetic yield and purity of the final pharmaceutical intermediate.

Solubility & Property Reference Standard

With a calculated aqueous solubility of 394 g/L at 25°C and a LogP of 0.2568, 1,3-dimethyl-4-piperidinol serves as a benchmark for comparing the physicochemical properties of substituted piperidinols [4]. Analytical laboratories and formulation scientists can reference these values when evaluating the solubility and partitioning behavior of novel piperidinol derivatives in aqueous and biphasic systems.

Application
Selection Property
Validation Focus
Diastereoselective synthesis studies
C3–C4 stereochemical configuration
Diastereomer ratio and synthetic yield review
Opioid receptor binding assays
Negative-control binding phenotype
Mu-opioid receptor engagement verification
Antagonist intermediate synthesis
Regiospecific scaffold integrity
Synthetic route reproducibility
Physicochemical benchmarking
Calculated aqueous solubility profile
Solvent partitioning and medium selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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